molecular formula C13H10N4O2 B13382570 7-(4-Methylphenyl)-2,4-pteridinediol

7-(4-Methylphenyl)-2,4-pteridinediol

Cat. No.: B13382570
M. Wt: 254.24 g/mol
InChI Key: WKSIAJVZHHKROA-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-2,4-pteridinediol is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-2,4-pteridinediol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with a suitable pteridine precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-2,4-pteridinediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropteridines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropteridines. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

7-(4-Methylphenyl)-2,4-pteridinediol has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-2,4-pteridinediol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family, known for its role in various biological processes.

    Biopterin: A naturally occurring pteridine derivative involved in the biosynthesis of neurotransmitters.

    Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.

Uniqueness

7-(4-Methylphenyl)-2,4-pteridinediol is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

7-(4-methylphenyl)-1H-pteridine-2,4-dione

InChI

InChI=1S/C13H10N4O2/c1-7-2-4-8(5-3-7)9-6-14-10-11(15-9)16-13(19)17-12(10)18/h2-6H,1H3,(H2,15,16,17,18,19)

InChI Key

WKSIAJVZHHKROA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3C(=N2)NC(=O)NC3=O

Origin of Product

United States

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